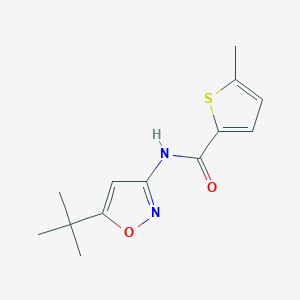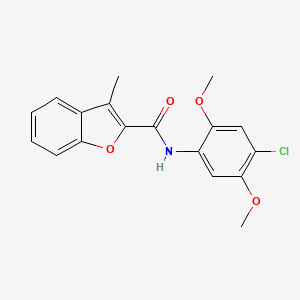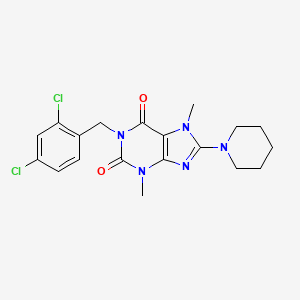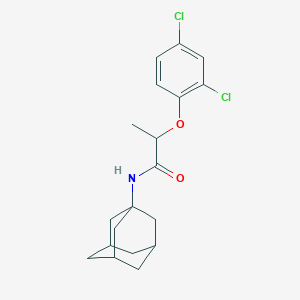![molecular formula C12H15BrFNO B4936066 [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol, also known as JNJ-7925476, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol acts as a positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of dopamine in the prefrontal cortex, which is important for attention, motivation, and decision-making. By enhancing the activity of this receptor, [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol increases the release of dopamine, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex, which is involved in attention, motivation, and decision-making. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In human studies, it has been shown to improve cognitive function and reduce symptoms of depression and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol in lab experiments is its specificity for the α4β2 nAChR. This allows researchers to study the effects of enhancing this receptor without affecting other neurotransmitter systems. However, one limitation is that it has only been studied in animal models and human studies are limited. Additionally, its potential side effects and long-term effects are not fully understood.
Future Directions
There are several future directions for the study of [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol. One potential direction is to study its effects in other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Another direction is to study its potential therapeutic effects in other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand its potential side effects and long-term effects in humans.
Conclusion
In conclusion, [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic effects and side effects in humans.
Synthesis Methods
The synthesis of [1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol involves the reaction of 3-bromo-4-fluorobenzyl bromide with pyrrolidine followed by reduction with sodium borohydride. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and addiction research. In neuroscience, it has been shown to enhance the release of dopamine in the prefrontal cortex, which is involved in attention, motivation, and decision-making. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic. In addiction research, it has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c13-11-6-9(3-4-12(11)14)7-15-5-1-2-10(15)8-16/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWETGJKZQOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)F)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]benzamide](/img/structure/B4935983.png)
![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)


![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)



![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)
